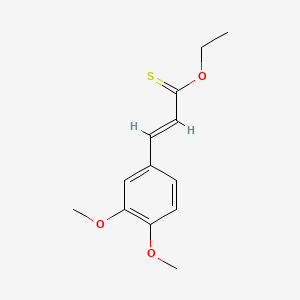
Cinnamic acid, (3,4-dimethoxy)thio-, O-ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamic acid, (3,4-dimethoxy)thio-, O-ethyl ester is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in cinnamon bark and other plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cinnamic acid, (3,4-dimethoxy)thio-, O-ethyl ester typically involves the esterification of 3,4-dimethoxycinnamic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Cinnamic acid, (3,4-dimethoxy)thio-, O-ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or sulfide.
Substitution: The methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cinnamic acid, (3,4-dimethoxy)thio-, O-ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating conditions related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of cinnamic acid, (3,4-dimethoxy)thio-, O-ethyl ester involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparación Con Compuestos Similares
Similar Compounds
Ferulic acid: Another cinnamic acid derivative with antioxidant properties.
Sinapic acid: Known for its anti-inflammatory and antioxidant activities.
3,4-Dimethoxycinnamic acid: The parent compound of cinnamic acid, (3,4-dimethoxy)thio-, O-ethyl ester.
Uniqueness
This compound is unique due to the presence of the thioester group, which imparts distinct chemical reactivity and potential biological activities compared to other cinnamic acid derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
117666-84-9 |
|---|---|
Fórmula molecular |
C13H16O3S |
Peso molecular |
252.33 g/mol |
Nombre IUPAC |
O-ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C13H16O3S/c1-4-16-13(17)8-6-10-5-7-11(14-2)12(9-10)15-3/h5-9H,4H2,1-3H3/b8-6+ |
Clave InChI |
DVCRFDXBPOALAU-SOFGYWHQSA-N |
SMILES isomérico |
CCOC(=S)/C=C/C1=CC(=C(C=C1)OC)OC |
SMILES canónico |
CCOC(=S)C=CC1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




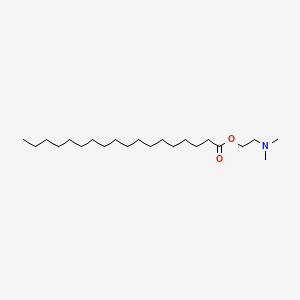
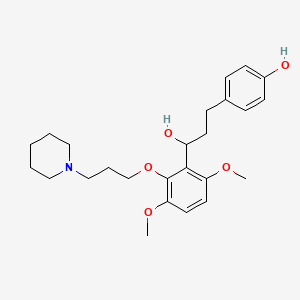
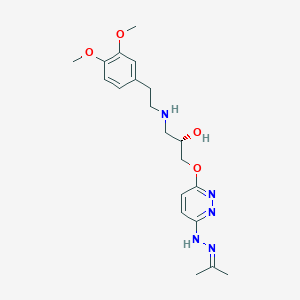
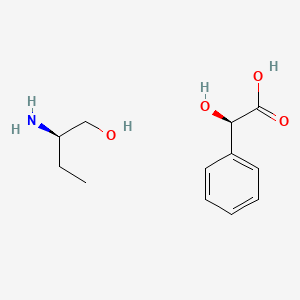
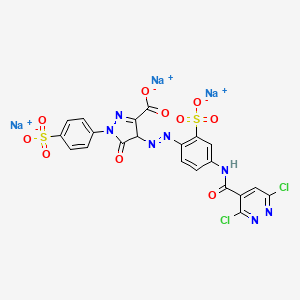

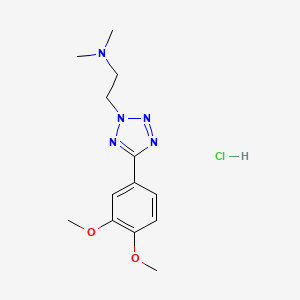


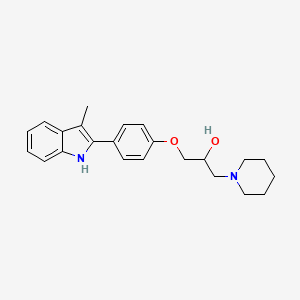
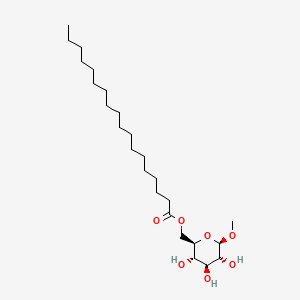
![4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B15187424.png)
